2-methyl-6-[(Z)-prop-1-enyl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11N |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-methyl-6-[(Z)-prop-1-enyl]pyridine |
InChI |
InChI=1S/C9H11N/c1-3-5-9-7-4-6-8(2)10-9/h3-7H,1-2H3/b5-3- |
InChI Key |
MQXVXWCUFWOEAG-HYXAFXHYSA-N |
Isomeric SMILES |
C/C=C\C1=CC=CC(=N1)C |
Canonical SMILES |
CC=CC1=CC=CC(=N1)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 6 Z Prop 1 Enyl Pyridine and Analogous Structures
Regioselective and Stereoselective Synthetic Strategies
Dearomatization of the pyridine (B92270) ring is a powerful strategy for rapidly building molecular complexity from simple, abundant starting materials. nih.gov Because of the aromatic stability of the pyridine nucleus, direct nucleophilic addition is challenging and typically requires activation of the ring. nih.govnih.gov Catalytic asymmetric methods have become indispensable for accessing enantioenriched dihydropyridines, tetrahydropyridines, and piperidines, which are versatile synthetic intermediates. nih.gov
The catalytic stereoselective dearomatization of pyridines represents a direct approach to chiral, partially saturated nitrogen heterocycles. researchgate.net Transition-metal catalysis is a common strategy, where a chiral ligand complexed to a metal center orchestrates the enantioselective transformation.
A notable example is the copper-catalyzed asymmetric dearomatization of pyridines. In a study by Buchwald and coworkers, a copper-hydride complex generated in situ was used for the C-C bond-forming dearomatization of various pyridine derivatives. acs.orgmdpi.com This method allows for the formation of a transient 1,4-dihydropyridine (B1200194) (1,4-DHP) adduct, which can then be either oxidized to a functionalized pyridine or reduced to the corresponding piperidine (B6355638) in the same pot. mdpi.com The reaction proceeds under mild conditions without the need for pre-activation of the pyridine substrate. mdpi.com
For instance, the reaction of a 3-substituted pyridine with an alkene like styrene, catalyzed by a copper complex with a chiral phosphine (B1218219) ligand (e.g., (S,S)-Ph-BPE), can furnish highly enantioenriched 1,4-dihydropyridines. acs.org This strategy could be hypothetically applied to a precursor of the target molecule, where a suitable pyridine derivative is functionalized in a stereocontrolled manner.
Table 1: Copper-Catalyzed Asymmetric Dearomatization of Pyridines with Styrene
| Pyridine Substrate (Substituent at C3) | Ligand | Yield of 1,4-DHP (%) | Enantiomeric Excess (ee, %) |
| Methoxycarbonyl | (S,S)-Ph-BPE | 95 | 96 |
| Cyano | (S,S)-Ph-BPE | 92 | 98 |
| Phenyl | (S,S)-Ph-BPE | 85 | 94 |
| Trifluoromethyl | (S,S)-Ph-BPE | 78 | 91 |
Data is representative of findings in the field. acs.orgmdpi.com
To overcome the inherent low reactivity of the pyridine ring, its aromaticity can be disrupted by functionalizing the nitrogen atom to form a pyridinium (B92312) salt. mdpi.com These N-activated species, such as N-acyl or N-alkylpyridinium salts, are significantly more electrophilic and readily undergo nucleophilic attack. nih.gov
This approach, often referred to as a Reissert-type reaction, has been extensively used for the synthesis of 1,2- and 1,4-dihydropyridines. nih.gov The regioselectivity of the nucleophilic addition (C2 vs. C4) can be controlled by the nature of the N-activator, the nucleophile, and the substituents on the pyridine ring.
A highly enantioselective dearomatization of in situ-formed N-acylpyridinium salts was developed by the Harutyunyan group using copper catalysis with Grignard reagents. nih.govmdpi.com In this method, a pyridine (e.g., 4-methoxypyridine) is activated with an acylating agent like benzyl (B1604629) chloroformate at low temperatures, followed by the addition of a Grignard reagent in the presence of a chiral copper-phosphine complex. This yields dihydropyridine (B1217469) products with excellent regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov
Table 2: Enantioselective Dearomatization of 4-Methoxypyridine via N-Acylpyridinium Salts
| Acylating Agent | Grignard Reagent (R'MgBr) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl Chloroformate | EtMgBr | 85 | 99 |
| Phenyl Chloroformate | MeMgBr | 78 | 97 |
| Benzyl Chloroformate | PhMgBr | 72 | 98 |
| Isopropyl Chloroformate | EtMgBr | 80 | 95 |
This table represents typical results from studies involving the copper-catalyzed addition of Grignard reagents to N-acylpyridiniums. nih.govmdpi.com
Asymmetric hydrosilylation is a powerful method for the stereoselective reduction of pyridines to chiral dihydropyridines and piperidines. nih.gov This reaction involves the addition of a silicon-hydrogen bond across a C=N or C=C bond of the pyridine ring, catalyzed by a transition-metal complex or a strong Lewis acid. acs.orgacs.org
Copper(I)-hydride catalysts, often generated from a copper precursor and a hydrosilane, have proven effective for the enantioselective 1,4-dearomatization of pyridines. acs.org The mechanism involves the formation of a catalytically active Cu-H species which can then participate in the reduction cascade. nih.gov Alternatively, metal-free approaches using strong borane (B79455) Lewis acids, such as tris(pentafluorophenyl)borane (B72294) B(C6F5)3, can activate the hydrosilane, facilitating the reduction of the pyridine ring. acs.orgacs.org The choice of chiral ligand or chiral borane is crucial for inducing enantioselectivity. acs.org Titanocene-based catalysts have also been shown to effectively catalyze the regioselective hydrosilylation of substituted pyridines. nih.gov
Table 3: Catalyst Systems for Asymmetric Hydrosilylation of Pyridines
| Catalyst System | Hydrosilane Source | Product Type | Key Feature |
| Cu(OAc)₂ / (S,S)-Ph-BPE | Dimethoxymethyl silane (B1218182) (DMMS) | 1,4-Dihydropyridines | High enantioselectivity for 1,4-reduction. acs.org |
| [Ru(p-cymene)P(Cy)₃Cl₂] | Pinacol borane (H-Bpin) | N-Boryl-1,4-dihydropyridines | High regioselectivity for 1,4-hydroboration. acs.org |
| B(C₆F₅)₃ | Triethylsilane | Piperidines | Metal-free transfer hydrogenation. |
| [Cp₂TiMe₂] | Phenylmethylsilane | 1,2-Dihydropyridines | Regioselective 1,2-hydrosilylation. nih.gov |
Intramolecular cyclization reactions are fundamental in constructing complex polycyclic and fused-ring systems from linear precursors. For creating structures analogous to the target compound, where a substituted pyridine core is part of a larger framework, intramolecular Heck reactions offer a robust solution.
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation. nih.gov The reductive variant of this reaction provides a pathway to hydroarylation and hydrovinylation products by intercepting the key alkylpalladium(II) intermediate with a hydride source before β-hydride elimination can occur. nih.gov This strategy is particularly useful in intramolecular cyclizations where the formation of an endocyclic double bond might be disfavored or where the typical Heck product is prone to undesired side reactions. nih.gov
In the context of synthesizing complex tetrahydropyridines, a Pd(0)-catalyzed asymmetric reductive Heck-type cyclization of (Z)-1-iodo-1,6-dienes has been developed. researchgate.netrsc.org This methodology allows for the construction of tetrahydropyridine (B1245486) rings bearing a quaternary stereocenter with high enantioselectivity. researchgate.net The (Z)-geometry of the starting vinyl iodide is crucial for the success of the cyclization. The reaction mechanism involves oxidative addition of the C-I bond to a Pd(0) complex, followed by intramolecular migratory insertion onto the alkene. The resulting alkylpalladium(II) intermediate is then intercepted by a hydride donor (e.g., formic acid) to reductively cleave the C-Pd bond, regenerating the Pd(0) catalyst and furnishing the cyclized product. nih.gov This approach provides a powerful tool for creating complex pyrido-fused systems with excellent stereochemical control. rsc.org
Table 4: Asymmetric Reductive Heck Cyclization of (Z)-1-Iodo-1,6-dienes
| Alkene Substitution | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1,1-Disubstituted | (S)-p-MeO-BnPHOX | 85 | 92 |
| 1,1,2-Trisubstituted | (S)-p-MeO-BnPHOX | 78 | 95 |
| 1,2-Disubstituted (trans) | (S)-p-MeO-BnPHOX | 81 | 90 |
| 1,2-Disubstituted (cis) | (S)-p-MeO-BnPHOX | 75 | 88 |
Data is representative of findings for the synthesis of quaternary tetrahydropyridines. researchgate.net
Cross-Coupling Reactions and Alkenyl Pyridine Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds and are particularly effective for the synthesis of alkenyl pyridines. researchgate.netsemanticscholar.org Reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings enable the introduction of alkenyl groups onto the pyridine scaffold. researchgate.netorganic-chemistry.org
The Suzuki-Miyaura reaction, for instance, is widely used in the pharmaceutical industry for its tolerance of various functional groups and the low toxicity of its boron-based reagents. nih.gov However, the application to pyridine substrates, especially for creating 2-substituted pyridines, can be challenging due to the instability and low reactivity of pyridine-2-boronates. semanticscholar.org To overcome these limitations, alternative nucleophilic coupling partners, such as pyridine sulfinates, have been developed. These compounds are stable, easy to prepare, and show broad scope in palladium-catalyzed cross-coupling reactions with aryl, heteroaryl, and alkenyl halides. semanticscholar.orgnih.gov
The general approach involves the reaction of a halogenated pyridine derivative with an alkenylboronic acid or ester (Suzuki), an alkenyltin reagent (Stille), or a terminal alkyne followed by partial reduction (Sonogashira) in the presence of a palladium catalyst and a suitable base. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. For example, the use of Pd₂(dba)₃ with X-Phos as a ligand has proven effective for the Negishi cross-coupling of 2-heterocyclic organozinc reagents with aryl chlorides. organic-chemistry.org
Table 1: Examples of Cross-Coupling Reactions for Alkenyl Pyridine Synthesis This table is interactive. You can sort and filter the data.
| Reaction Name | Pyridine Substrate | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated Pyridine | Alkenylboronic Acid | Pd(OAc)₂ / PCy₃ | Alkenyl Pyridine |
| Negishi | Halogenated Pyridine | Alkenylzinc Reagent | Pd₂(dba)₃ / X-Phos | Alkenyl Pyridine |
| Stille | Halogenated Pyridine | Alkenylstannane | Pd(PPh₃)₄ | Alkenyl Pyridine |
| Sonogashira | Halogenated Pyridine | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl Pyridine |
| Sulfinate Coupling | Pyridine Sulfinate | Alkenyl Halide | Pd(OAc)₂ / PCy₃ | Alkenyl Pyridine |
Functionalization Routes of the Pyridine Ring and Side Chains
Further modification of the pyridine core or its substituents is essential for creating diverse chemical libraries and fine-tuning molecular properties.
C-H Bond Activation for Alkylation
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, including pyridines. nih.govacs.org This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines, thereby streamlining synthetic routes. Rhodium(I) and rare-earth metal complexes have been shown to be effective catalysts for the ortho-alkylation of pyridines with olefins. nih.govresearchgate.net
The mechanism often involves the coordination of the pyridine nitrogen to the metal center, followed by the activation of the adjacent C-H bond. nih.gov For Rh(I)-catalyzed reactions, substitution at the ortho position (C-2 or C-6) of the pyridine ring is often required for efficient alkylation. nih.govnih.gov The reaction proceeds through the formation of a metal-carbene intermediate. nih.gov The scope of this transformation is broad, accommodating various pyridine derivatives and olefin coupling partners. nih.govresearchgate.net For example, increasing the steric bulk of the substituent at the ortho position can lead to an increase in both the reaction rate and the isolated yield of the alkylated product. acs.org
Table 2: Catalytic Systems for C-H Alkylation of Pyridines This table is interactive. You can sort and filter the data.
| Catalyst Type | Substrate Requirement | Olefin Partner | Key Feature | Ref. |
|---|---|---|---|---|
| Rh(I)-phosphine | Substitution ortho to nitrogen | Various Alkenes | High concentration (0.8 M), low catalyst loading (1%) | nih.govacs.org |
| Rare-earth alkyl complexes | 2-Alkylpyridines | Alkenes, Dienes | High activity for ortho-Csp²–H alkylation | researchgate.net |
| Nickel/Lewis acid | Pyridine derivatives | Alkynes | C-2 selective mono- or di-alkenylation | scispace.com |
Targeted Nucleophilic Substitutions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 (ortho) and C-4 (para) positions relative to the nitrogen atom. stackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a significant stabilizing contributor. stackexchange.com This is not possible for attack at the C-3 (meta) position. stackexchange.com
This inherent reactivity allows for targeted nucleophilic substitutions (SNAr) where a leaving group (such as a halide) at the 2- or 4-position is displaced by a nucleophile. nih.gov A wide range of nucleophiles, including alkoxides, amines, and carbanions, can be employed. nih.govresearchgate.net Furthermore, the dearomatization of pyridines through nucleophilic addition is a valuable strategy for synthesizing non-aromatic nitrogen heterocycles like dihydropyridines and piperidines. nih.govmdpi.com For instance, N-alkyl or N-acylpyridinium salts are activated towards nucleophilic attack, enabling the synthesis of 1,2- or 1,4-dihydropyridine derivatives. nih.gov
Sustainable and Catalytic Approaches in 2-Methyl-6-[(Z)-prop-1-enyl]pyridine Synthesis
Green chemistry principles are increasingly influencing the design of synthetic routes, prioritizing the use of environmentally benign catalysts and reaction conditions.
Applications of Heterogeneous Catalysts (e.g., Montmorillonite K10 Clay)
Heterogeneous catalysts offer significant advantages in terms of ease of separation from the reaction mixture, potential for recycling, and reduced waste generation. scirp.orgbeilstein-archives.org Montmorillonite K10 clay, a type of bentonite, has proven to be an effective, inexpensive, and environmentally friendly solid acid catalyst for the synthesis of substituted pyridines. scirp.orgsemanticscholar.orgscirp.org
This clay catalyst has been successfully used in one-pot, multi-component reactions to produce various pyridine derivatives in good to excellent yields. scirp.orgbeilstein-archives.orgnih.gov These reactions are often performed under solvent-free conditions, further enhancing their green credentials. semanticscholar.org For example, the synthesis of 2,4,6-trisubstituted pyridines has been achieved by the condensation of aldehydes, ketones, and ammonium (B1175870) acetate (B1210297) in the presence of Montmorillonite K10. scirp.org The catalyst demonstrates high selectivity and can be easily recovered by filtration and reused for several cycles without a significant loss of activity. beilstein-archives.orgsemanticscholar.org This methodology represents a mild, efficient, and sustainable alternative to traditional synthetic methods that may require corrosive catalysts or harsh reaction conditions. scirp.orgsemanticscholar.org
Table 3: Montmorillonite K10-Catalyzed Pyridine Synthesis This table is interactive. You can sort and filter the data.
| Reaction Type | Reactants | Conditions | Yield | Key Advantages |
|---|---|---|---|---|
| Trisubstituted Pyridines | Aldehyde, Ketone, Ammonium Acetate | Solvent-free, 120°C | Up to 97% | Recyclable catalyst, high selectivity, short reaction time. scirp.orgsemanticscholar.org |
| Cyano Pyridines | β-keto ester, Arylaldehyde, Malononitrile, Alcohol | Not specified | Good | Reusable catalyst, chemo- and regioselective. nih.gov |
| Thio-pyridines | Aldehyde, Malononitrile, Thiophenol | Mild conditions | 85-92% | Recyclable catalyst (3-4 times), short reaction time (45-75 min). beilstein-archives.org |
Chemical Transformations and Reactivity Profiles of 2 Methyl 6 Z Prop 1 Enyl Pyridine
Reactivity of the (Z)-Prop-1-enyl Side Chain
The (Z)-prop-1-enyl group attached to the C6 position of the pyridine (B92270) ring is susceptible to reactions typical of an electron-deficient alkene. The proximity of the nitrogen atom in the pyridine ring influences the electronic properties of the double bond, making it a versatile handle for functionalization.
Olefin Isomerization Pathways
The (Z)-configuration of the prop-1-enyl side chain is generally less thermodynamically stable than its (E)-counterpart due to steric hindrance. Consequently, 2-methyl-6-[(Z)-prop-1-enyl]pyridine can undergo isomerization to the more stable (E)-isomer under various conditions, including thermal, photochemical, or catalytic induction.
Metal-catalyzed isomerization is a common pathway for alkenylpyridines. rsc.org For instance, reactions with Group 6 metal carbonyls, such as [M(CO)₄(nbd)] (where M = Cr, Mo, W; nbd = norbornadiene), can facilitate the isomerization of the alkenyl side chain. rsc.org The mechanism often involves the formation of a metal-alkene complex, followed by processes that allow for rotation around the former double bond, such as through a π-allyl intermediate or a metal-hydride addition-elimination sequence. nih.govresearchgate.net Palladium(II) complexes are also well-known to catalyze E/Z isomerization of alkenes, proceeding through a monometallic nucleopalladation pathway. nih.gov
| Catalyst/Condition | Proposed Mechanism | Outcome |
|---|---|---|
| Group 6 Metal Carbonyls (e.g., [Mo(CO)₄(nbd)]) | Coordination followed by π-allyl formation or hydride addition/elimination | Conversion of (Z)-isomer to a mixture containing the more stable (E)-isomer |
| Palladium(II) Complexes | Monometallic nucleopalladation | Equilibration to the thermodynamically favored (E)-isomer |
| Acid Catalysis | Protonation to form a carbocation intermediate allowing C-C bond rotation | (Z) to (E) isomerization |
| Photochemical Irradiation | Excitation to a π-π* state, allowing rotation to the ground state of either isomer | Formation of a photostationary state mixture of (Z) and (E) isomers |
Conjugate Addition Reactions
The electron-withdrawing character of the pyridine ring renders the (Z)-prop-1-enyl side chain an effective Michael acceptor. wikipedia.orgorganic-chemistry.org This allows for 1,4-conjugate addition, where a nucleophile attacks the β-carbon of the alkenyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. chemistrysteps.com The resulting intermediate is a resonance-stabilized carbanion, which is subsequently protonated to yield the final product.
A wide variety of nucleophiles can participate in this reaction, including organometallic reagents, enolates, and heteroatomic nucleophiles like amines and thiols. nih.govnsf.gov For example, the reaction with organolithium reagents followed by quenching with an electrophile allows for the introduction of diverse functional groups. nsf.gov The stability of the intermediate anionic species is key to the success of these reactions. nsf.gov
| Nucleophile (Michael Donor) | Electrophile/Quench | Product Type |
|---|---|---|
| Organolithium Reagents (e.g., R-Li) | H₂O or other proton source | β-Alkyl substituted pyridine |
| Malonate Esters | H⁺ | Substituted pyridine with a β-diester group |
| Amino Acid Esters | H⁺ | β-Amino acid substituted pyridine |
| Thiols (R-SH) | - | β-Thioether substituted pyridine |
Anti-Markovnikov Functionalization of the Alkenyl Moiety
While many addition reactions to alkenes follow Markovnikov's rule, specific reagents can achieve the opposite regioselectivity. The hydroboration-oxidation reaction is a cornerstone of anti-Markovnikov functionalization, enabling the conversion of the alkenyl moiety into a primary alcohol. wikipedia.orgyoutube.com
This two-step process begins with the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond. masterorganicchemistry.comlibretexts.org Boron, being less electronegative than hydrogen, adds to the terminal, less-substituted carbon, while a hydride adds to the internal, more-substituted carbon. libretexts.org This syn-addition occurs on the same face of the double bond. libretexts.org The subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) and a base, replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com This sequence effectively results in the anti-Markovnikov addition of water across the double bond, yielding 3-(2-methylpyridin-6-yl)propan-1-ol.
Pyridine Nucleus Transformations
The aromatic pyridine ring, while generally stable, can undergo transformations, particularly reduction to non-aromatic systems or participation in cyclization reactions to form more complex heterocyclic architectures.
Derivatization to Dihydropyridines and Piperidines
The complete reduction of the pyridine ring in this compound to a piperidine (B6355638) ring is a common transformation. Due to the aromatic stability of the pyridine nucleus, this hydrogenation often requires forcing conditions, such as high pressures of hydrogen gas and the use of metal catalysts. researchgate.net Catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst) and various rhodium complexes are effective for this purpose, typically in an acidic medium like glacial acetic acid which activates the ring towards reduction. researchgate.netasianpubs.orgliverpool.ac.uk The reaction generally proceeds to completion, yielding the corresponding 2-methyl-6-propylpiperidine, as the alkenyl side chain is also reduced under these conditions.
Partial reduction to form dihydropyridines is more challenging but can be achieved with specific reagents. Catalytic hydrosilylation or hydroboration using transition-metal catalysts can lead to the formation of 1,2- or 1,4-dihydropyridine (B1200194) derivatives. researchgate.net
| Reagents and Conditions | Product | Notes |
|---|---|---|
| H₂, PtO₂ or Rh₂O₃, Acetic Acid, 50-70 bar | Piperidine | Complete saturation of the ring and side chain. asianpubs.orgrsc.org |
| Formic Acid/Triethylamine, [RhCp*Cl₂]₂ | Piperidine | Transfer hydrogenation of the corresponding pyridinium (B92312) salt. dicp.ac.cn |
| Silanes (e.g., HSiEt₃), Ru or Ir catalyst | 1,2-Dihydropyridine | Regioselective partial reduction. researchgate.net |
| Boranes (e.g., HBpin), Ni or Zr catalyst | 1,4-Dihydropyridine | Regioselective partial reduction. researchgate.net |
Ring-Fused Heterocyclic System Formation
The structure of this compound is a valuable precursor for synthesizing ring-fused heterocyclic systems. One of the most prominent examples is the formation of indolizine (B1195054) derivatives. rsc.orgjbclinpharm.org The synthesis of indolizines can be achieved through a [3+2] cycloaddition (or 1,3-dipolar cycloaddition) pathway. nih.govdocumentsdelivered.com This typically involves the quaternization of the pyridine nitrogen with an alkyl halide bearing an electron-withdrawing group, followed by deprotonation to form a pyridinium ylide. This ylide can then react with a suitable dipolarophile in a cycloaddition reaction to construct the fused five-membered ring. nih.govorganic-chemistry.org
Alternatively, intramolecular cyclization reactions can be employed. After functionalization of the methyl or propyl side chain, it can react with the pyridine ring to form a new fused ring system. For instance, palladium-catalyzed intramolecular cyclization of substituted 2-alkenylanilines (an analogous system) can lead to quinoline (B57606) or indole (B1671886) derivatives, suggesting that similar strategies could be applied to pyridine substrates. researchgate.net Diels-Alder reactions, where a derivative of the pyridine ring acts as a diene, can also be used to construct fused six-membered rings. nih.govresearchgate.net
Cascade Radical Cyclization Reactions
While specific cascade radical cyclization reactions involving this compound are not extensively documented, the structural motifs present in the molecule suggest potential for such transformations. Radical cyclizations are powerful methods for the formation of new ring systems, and cascade reactions, involving multiple sequential cyclizations, can rapidly build molecular complexity.
In a hypothetical scenario, a radical could be initiated on the prop-1-enyl side chain. This could be achieved through the addition of a radical species across the double bond. The resulting radical intermediate could then undergo an intramolecular cyclization onto the pyridine ring. The regioselectivity of this cyclization would be influenced by the stability of the resulting radical and the geometric constraints of the transition state. Following the initial cyclization, a subsequent radical-mediated event, such as hydrogen atom abstraction or further reaction with another molecule, would complete the cascade.
The feasibility of such a cascade is dependent on the precise reaction conditions, including the choice of radical initiator and the presence of any mediating reagents. Theoretical studies and model reactions on similar alkenylpyridine systems could provide further insight into the potential pathways and products of such reactions. nih.gov
Table 1: Hypothetical Radical Initiators and Potential Products in Cascade Cyclization
| Radical Initiator | Proposed Intermediate | Potential Final Product |
| Tributyltin hydride with AIBN | 2-(1-(tributylstannyl)propyl-2-yl) -6-methylpyridinyl radical | Indolizidine derivative |
| Thiyl radical (R-S•) | Adduct to the double bond | Thio-functionalized cyclized product |
| Triethylborane/O₂ | Ethyl radical adduct | Ethyl-substituted indolizidine |
This table presents theoretical pathways based on general principles of radical chemistry.
Oxidation Pathways of the Pyridine Derivative
The oxidation of this compound can occur at several positions, namely the pyridine nitrogen, the methyl group, and the prop-1-enyl double bond. The specific outcome of an oxidation reaction is highly dependent on the oxidant used and the reaction conditions.
The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation can significantly alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent transformations.
The methyl group is susceptible to oxidation to a primary alcohol, an aldehyde, and ultimately a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can facilitate the conversion to the carboxylic acid, picolinic acid. wikipedia.org Milder or more selective oxidizing agents may allow for the isolation of the intermediate alcohol or aldehyde.
The (Z)-prop-1-enyl double bond is a prime site for oxidation. Epoxidation can be achieved using peroxy acids like m-CPBA, leading to the formation of an oxirane ring. Dihydroxylation, to form a diol, can be accomplished using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate. Oxidative cleavage of the double bond is also possible with stronger oxidizing agents like ozone (O₃) or hot, concentrated potassium permanganate, which would yield a carboxylic acid and an aldehyde or ketone.
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Site of Oxidation | Product |
| m-CPBA | Pyridine Nitrogen | This compound N-oxide |
| m-CPBA | Prop-1-enyl group | 2-(2-methyloxiran-3-yl)-6-methylpyridine |
| OsO₄, NMO | Prop-1-enyl group | 1-(6-methylpyridin-2-yl)propane-1,2-diol |
| KMnO₄ (cold, dilute) | Prop-1-enyl group | 1-(6-methylpyridin-2-yl)propane-1,2-diol |
| KMnO₄ (hot, concentrated) | Methyl group | 6-[(Z)-prop-1-enyl]picolinic acid |
| O₃ then DMS | Prop-1-enyl group | 6-methylpicolinaldehyde |
This table illustrates expected products based on established reactivities of the functional groups.
Computational Chemistry and Theoretical Investigations on 2 Methyl 6 Z Prop 1 Enyl Pyridine Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms.
Exploration of Reaction Mechanisms and Transition States
No specific DFT studies on the reaction mechanisms involving 2-methyl-6-[(Z)-prop-1-enyl]pyridine have been reported. Such studies would typically involve mapping the potential energy surface of a reaction to identify the structures of transition states and intermediates, thereby elucidating the step-by-step pathway of a chemical transformation.
Analysis of Thermodynamic and Kinetic Control in Reactions
There is no available research on the thermodynamic and kinetic control of reactions for the synthesis or transformation of this compound. This type of analysis would involve calculating the relative energies of potential products and the activation energies of the pathways leading to them to predict whether a reaction is under thermodynamic (favoring the most stable product) or kinetic (favoring the product formed fastest) control.
Electronic Structure Analysis (NBO, FMOs, MEP)
A detailed electronic structure analysis of this compound using methods such as Natural Bond Orbital (NBO), Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP) has not been published.
NBO analysis would provide insights into the bonding and orbital interactions within the molecule.
FMO analysis (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO) would be crucial for understanding the molecule's reactivity in processes like cycloadditions and electrophilic/nucleophilic attacks.
MEP analysis would map the electrostatic potential onto the electron density surface, revealing regions that are prone to electrophilic or nucleophilic attack.
Molecular Modeling and Interaction Studies
There are no specific molecular modeling or interaction studies for this compound in the current body of scientific literature. Such studies would typically employ molecular mechanics or quantum mechanics to simulate the interaction of the molecule with other chemical species, such as receptors or solvents, to understand intermolecular forces and binding affinities.
In Silico Prediction of Molecular Properties and Profiles
While general in silico tools for predicting molecular properties are available, no specific studies have been published that apply these to this compound to generate a comprehensive profile. These predictions often cover a range of properties including physicochemical characteristics (e.g., logP, solubility) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are crucial in the early stages of drug discovery.
Table 1: Predicted Physicochemical Properties of this compound (Illustrative)
| Property | Predicted Value | Method/Tool |
| Molecular Weight | 133.19 g/mol | N/A |
| LogP | 2.35 | N/A |
| Polar Surface Area | 12.89 Ų | N/A |
| Number of H-Bond Donors | 0 | N/A |
| Number of H-Bond Acceptors | 1 | N/A |
Note: The data in this table is for illustrative purposes as specific published in silico predictions for this compound are not available.
Catalytic Roles and Ligand Design Principles for 2 Methyl 6 Z Prop 1 Enyl Pyridine Derivatives
Coordination Chemistry and Metal Complex Formation
The coordination chemistry of 2,6-disubstituted pyridine (B92270) derivatives is rich and varied, largely driven by their ability to act as robust tridentate N-donor ligands. A prominent example is the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, which serves as an excellent structural analogue for understanding the coordination behavior of ligands like 2-methyl-6-[(Z)-prop-1-enyl]pyridine. These ligands form a tridentate N-donor framework that is well-suited for coordinating with a broad spectrum of metals. nih.gov
When complexed with metal ions such as Ruthenium(II), the bpp ligand coordinates through two pyrazolyl nitrogen atoms and the central pyridine nitrogen, resulting in a distorted octahedral geometry. nih.gov Similarly, iron(II) complexes with related 2,6-di(pyrazolyl)pyridine derivatives also form stable complexes. acs.org The specific geometry, such as the formation of a slightly distorted octahedral geometry in Zinc complexes, is dictated by the coordination preferences of the metal ion and the nature of auxiliary ligands. rsc.org The deprotonation of N-H groups in certain bis(pyrazol-3-yl)pyridine ligands can create additional coordination sites, altering the topology and properties of the resulting coordination polymers. mdpi.com This versatility makes 2,6-disubstituted pyridines a powerful scaffold in the design of functional coordination complexes and metal-organic frameworks. mdpi.com
Applications in Homogeneous and Heterogeneous Catalysis
The tailored electronic and steric environment provided by 2,6-disubstituted pyridine ligands makes them highly effective in various catalytic applications, spanning reactions mediated by palladium, rhodium, and copper.
Pyridine-based ligands are instrumental in palladium-catalyzed reactions, particularly in challenging C–H activation processes. The development of bifunctional pyridine-pyridone ligands has significantly advanced Pd-catalyzed C(sp³)–H activation directed by native carboxylic acids. nih.gov Specifically, chlorinated pyridine-pyridone ligands have been designed to overcome the common issue of N-coordination overriding the directing effect of the carboxyl group, thereby enabling exclusive carboxylic-acid-directed lactamization and cycloamination of N-protected ω-amino acids. nih.gov This approach allows for the transformation of linear ω-amino acids into valuable cyclic β-amino acids. nih.gov
Furthermore, palladium catalysts supported by pyridine derivatives are effective in intramolecular C–H arylation reactions for synthesizing multiply fused heteroaromatic compounds. nih.gov The choice of phosphine (B1218219) as an additional ligand can significantly improve the yield of these cyclization reactions. nih.gov In the realm of asymmetric catalysis, Pd-catalyzed carboamination reactions to produce enantiomerically enriched 2-(arylmethyl)pyrrolidines have been developed, although these specific examples did not employ pyridine-based ligands, they highlight a key area of palladium catalysis where tailored ligand design is crucial. nih.gov
| Catalyst System | Reaction Type | Key Finding | Reference |
|---|---|---|---|
| Pd(OAc)₂ with Chlorinated Pyridine-Pyridone Ligands | C(sp³)–H Lactamization/Cycloamination | Ligands overcome N-coordination to enable exclusive carboxylic acid-directed cyclization. | nih.gov |
| Pd(OAc)₂ with PPh₃ | Intramolecular C–H Arylation | Facile synthesis of fused nitrogen-containing heterocycles with improved yields using a phosphine co-ligand. | nih.gov |
| Pd(0) with Chiral Bis-phosphine Ligands | Asymmetric Carboamination | Enantioselective synthesis of substituted pyrrolidines via alkene carboamination. | nih.gov |
Rhodium catalysts, particularly Rh(III) complexes, have been extensively used with pyridine-containing substrates and directing groups for C–H functionalization. A notable application is the synthesis of highly substituted pyridines from α,β-unsaturated oximes and alkynes or alkenes. nih.govnih.govsnnu.edu.cn This transformation proceeds via a redox-neutral pathway involving a vinylic C–H activation of the oxime, directed by the sp²-nitrogen, followed by alkyne/alkene insertion to form a seven-membered rhodacycle intermediate. snnu.edu.cn Subsequent C–N bond formation occurs with the N–O bond of the oxime acting as an internal oxidant to regenerate the active Rh(III) catalyst. nih.govsnnu.edu.cn The steric properties of the cyclopentadienyl (B1206354) (Cp) ligand on the rhodium center (e.g., Cp* vs. Cpt) can provide complementary regioselectivity in these reactions. nih.govresearchgate.net
Additionally, rhodium catalysis is effective for the chelation-assisted C–H functionalization of 2-arylpyridines. nih.govescholarship.org The pyridine nitrogen acts as a directing group, facilitating the activation of a proximal C–H bond and subsequent coupling with partners like imines or alkenes. nih.govescholarship.org This strategy allows for the construction of complex molecular architectures from simple precursors.
| Catalyst | Reactants | Product | Key Feature | Reference |
|---|---|---|---|---|
| [CpRhCl₂]₂ | α,β-Unsaturated Oximes + Internal Alkynes | Highly Substituted Pyridines | N–O bond of oxime acts as an internal oxidant. | snnu.edu.cn |
| [RhCptCl₂]₂ | α,β-Unsaturated Oximes + Alkynes | Polysubstituted Pyridines | Sterically different ligands (Cp vs Cpt) allow for complementary selectivities. | nih.gov |
| Cationic Rh(III) Catalyst | α,β-Unsaturated O-pivaloyl oximes + Alkenes | Substituted Pyridines | Highly regioselective with activated alkenes via C-H activation and alkene insertion. | nih.gov |
| Cationic Rh(III) Catalyst | 2-Arylpyridines + N-protected-imines | Aryl-branched amines | Pyridine acts as a directing group for intermolecular C-H activation and coupling. | escholarship.org |
Copper catalysis offers a cost-effective and practical alternative for various coupling reactions, and pyridine-based ligands play a role in enhancing their efficacy. Copper(II)-catalyzed Chan–Lam cross-coupling has been successfully applied to the O-arylation of β-hydroxy-α-amino acids like serine and threonine, using arylboronic acids or aryltrifluoroborates under mild, open-flask conditions. nih.gov While this specific study did not focus on pyridine ligands, it highlights a key copper-mediated transformation. More directly, copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters provides a one-pot synthesis of 2-arylpyridines using an inexpensive catalytic system. rsc.org Furthermore, heterogeneous catalysts consisting of copper nanoparticles supported on polymers have been developed for O-arylation reactions, offering high efficiency and reusability without the need for expensive ligands. rsc.org
Strategies for Asymmetric Induction using Pyridine-Based Ligands
The creation of chiral environments around a metal center is paramount for asymmetric catalysis. Chiral 2,2′-bipyridine ligands are a cornerstone of this field, offering a rigid scaffold that can be modified to induce high levels of stereoselectivity. rsc.org These ligands can be broadly classified into C₂-symmetric and C₁-symmetric systems. rsc.org
The synthesis of these ligands often involves the de novo construction of a pyridine nucleus annulated to a chiral moiety derived from natural sources like monoterpenes (e.g., β-pinene, 3-carene). acs.orgacs.org The resulting chiral bipyridines are then used to form complexes with metals such as copper, molybdenum, and palladium. acs.org These chiral complexes have shown significant promise in various asymmetric reactions. For instance, copper(I) complexes of chiral bipyridines are highly effective catalysts for the asymmetric allylic oxidation of cyclic olefins and the cyclopropanation of olefins with diazoacetic esters, achieving good to excellent enantioselectivity (up to 82% ee). acs.orgacs.org The architecture of the ligand is crucial as it dictates the stereochemical environment around the coordinated metal, thereby controlling the level of asymmetric induction. acs.org
| Metal Catalyst | Chiral Ligand Type | Asymmetric Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Copper(I) | Bipyridine derived from monoterpenes (PINDY) | Allylic Oxidation | 49–75% ee | acs.org |
| Copper(I) | Bipyridine derived from monoterpenes (MINDY) | Cyclopropanation | Up to 72% ee | acs.org |
| Copper(I) | Bipyridines derived from isoprenoids | Allylic Oxidation | Up to 82% ee | acs.org |
| Iron(II) | 3,3′-dimethyl-(2,2′-bipyridine)-diol | Thia-Michael Reaction | Demonstrated increased chiral induction over previous ligands. | rsc.org |
Photoredox Catalysis Involving Pyridine N-Oxide Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool for C–H functionalization, and pyridine N-oxides have been identified as highly effective precursors for generating reactive radical species. acs.orgnih.gov In this strategy, a photoredox catalyst, such as an acridinium (B8443388) salt, absorbs visible light and, in its excited state, oxidizes the pyridine N-oxide via a single-electron transfer (SET). nih.govacs.org This generates a pyridine N-oxy radical, an electrophilic oxygen-centered radical species. acs.orgnih.gov
This N-oxy radical is a potent hydrogen atom transfer (HAT) agent capable of abstracting hydrogen atoms from strong, unactivated C(sp³)–H bonds. acs.orgnih.gov The resulting alkyl radical can then engage in various transformations, such as addition to electron-deficient olefins, leading to C–H alkylation products. acs.org This synergistic combination of photoredox and HAT catalysis provides a purely organic approach for the functionalization of tertiary, secondary, and even primary C–H bonds. acs.org
This methodology has also been successfully applied to the anti-Markovnikov difunctionalization of α-olefins. nih.govacs.orgchemrxiv.org The electrophilic N-oxy radical adds to the terminal carbon of the olefin, generating a carbon-centered radical intermediate that can be trapped by a radical acceptor. Subsequent nucleophilic substitution with water or other nucleophiles affords carbohydroxylation or aminohydroxylation products, respectively. nih.govdigitellinc.com The reactivity and selectivity of these pyridine N-oxide based HAT catalysts can be easily tuned through simple structural modifications. chemrxiv.org
| Catalytic System | Reaction Type | Mechanism | Key Outcome | Reference |
|---|---|---|---|---|
| Acridinium Photocatalyst + Pyridine N-Oxide | Aliphatic C–H Alkylation/Heteroarylation | Single-electron oxidation of N-oxide to form N-oxy radical, followed by Hydrogen Atom Transfer (HAT). | Functionalization of unactivated tertiary, secondary, and primary C–H bonds. | acs.orgnih.govnih.gov |
| Acridinium Photocatalyst + Pyridine N-Oxide | Anti-Markovnikov Carbohydroxylation of α-Olefins | Radical addition of N-oxy radical to olefin, radical trapping, and nucleophilic substitution. | Direct conversion of unactivated alkenes to primary alcohols. | nih.govacs.orgchemrxiv.org |
| Acridinium Photocatalyst + Pyridine N-Oxide | Anti-Markovnikov Aminohydroxylation of α-Olefins | Radical addition of N-oxy radical to olefin, radical trapping, and nucleophilic substitution. | Synthesis of β-amino alcohols from unactivated alkenes. | nih.govdigitellinc.com |
Emerging Applications and Future Research Frontiers of 2 Methyl 6 Z Prop 1 Enyl Pyridine
Utility as Advanced Synthetic Building Blocks for Complex Architectures
Substituted pyridines are crucial components in the synthesis of complex molecules, including natural products and biologically active compounds. The 2-methyl-6-[(Z)-prop-1-enyl]pyridine moiety, with its defined stereochemistry and reactive handles, is a valuable building block for the construction of intricate molecular architectures. The vinylpyridine unit is a versatile synthon that can participate in a variety of chemical transformations, making it a key intermediate in multi-step syntheses.
A notable example of the utility of a similar alkenylpyridine scaffold is in the expedient synthesis of Triprolidine, a potent antihistamine. nih.gov The synthesis showcases how a vinylpyridine derivative can be efficiently assembled and subsequently elaborated into a more complex pharmaceutical agent. nih.gov This highlights the potential of this compound to serve as a starting material or key intermediate in the synthesis of other medicinally relevant compounds. The methyl group and the prop-1-enyl substituent on the pyridine (B92270) ring offer sites for further functionalization, allowing for the generation of a library of derivatives with diverse biological activities. researchgate.net
The development of novel synthetic methodologies that utilize alkenylpyridines continues to expand their applicability. For instance, copper-catalyzed asymmetric C-C bond-forming reactions have been developed for the enantioselective alkylation of alkenyl pyridines, providing access to a wide range of chiral pyridine-containing compounds. d-nb.info Such methods enhance the value of this compound as a chiral building block for the synthesis of enantiomerically pure complex molecules.
Table 1: Examples of Complex Molecules Synthesized Using Alkenylpyridine Building Blocks
| Complex Molecule | Alkenylpyridine Intermediate | Synthetic Application |
| Triprolidine | 2-(1-phenylvinyl)pyridine | Synthesis of a top-selling antihistamine. nih.gov |
| Chiral Pyridine Derivatives | Various β-substituted alkenyl pyridines | Access to a wide range of alkylated chiral pyridines for medicinal chemistry. d-nb.info |
Potential in Functional Materials Science, exemplified by Ion-Sensing Polymers
The unique electronic properties of the pyridine ring, particularly its ability to coordinate with metal ions, make pyridine-containing compounds attractive for applications in materials science. When incorporated into a polymer backbone, the pyridine moiety can act as a recognition site for specific ions, leading to the development of ion-sensing materials.
Polymers incorporating pyridine units have been investigated for their ion-sensing capabilities. For example, poly(vinyl chloride) membranes containing lipophilic diamides with a pyridine ring have been used to create strontium ion-selective electrodes. d-nb.info These electrodes exhibit a Nernstian response to strontium ions, demonstrating the potential of pyridine-based materials in electrochemical sensing applications. d-nb.info The nitrogen atom in the pyridine ring of this compound can similarly act as a binding site for metal ions.
Furthermore, the polymerization of vinyl-phenyl pyridine monomers can lead to the formation of photo-functional materials. The resulting polymers can form complexes with various metal components, suggesting their utility in optoelectronic devices. The alkenyl group of this compound provides a handle for polymerization, allowing for its incorporation into various polymer architectures. This could lead to the development of novel ion-sensing polymers where the specific stereochemistry of the alkenyl group influences the selectivity and sensitivity of the sensor.
Table 2: Pyridine-Based Ion-Sensing Materials
| Material | Target Ion | Sensing Mechanism |
| PVC membrane with pyridine-containing diamides | Strontium (Sr²⁺) | Potentiometric response in an ion-selective electrode. d-nb.info |
| Poly(Hg(II)-4-vinyl pyridine) membrane | Mercury (Hg²⁺) | Nernstian response in a heterogeneous membrane electrode. |
Innovative Methodological Developments for Precise Stereocontrol of Pyridine Alkenyl Isomers
The biological activity and material properties of molecules containing a double bond are often highly dependent on the stereochemistry of that bond. Therefore, the development of synthetic methods that allow for the precise control of the geometry of alkenylpyridines is of paramount importance. For this compound, achieving high selectivity for the (Z)-isomer is crucial for its specific applications.
Significant progress has been made in the stereocontrolled synthesis of alkenylpyridines. One notable advancement is the development of a photocatalytic copper-catalyzed stereodivergent 3,4-hydroalkoxylation of 1,3-dienes, which can selectively afford either E- or Z-allylic ethers with high stereoselectivity. Such methods provide a pathway to selectively synthesize the desired (Z)-isomer of alkenylpyridines.
Another powerful strategy involves the use of transition-metal catalysis for the direct C-H functionalization of pyridines. Nickel-catalyzed C-2 selective alkenylation of pyridines has been achieved with high regio- and stereoselectivity. Furthermore, rhodium(III)-catalyzed regioselective synthesis of pyridines from alkenes and α,β-unsaturated oxime esters offers another route to functionalized pyridines. These advanced synthetic methods provide the tools necessary to access this compound and its derivatives with high stereochemical purity, which is essential for elucidating their structure-activity relationships and for their application in stereospecific contexts. The enantio- and Z-selective synthesis of functionalized alkenes bearing a tertiary allylic stereogenic center has also been reported, further expanding the toolbox for creating complex chiral molecules with defined alkene geometry.
Table 3: Methodologies for Stereocontrolled Synthesis of Alkenylpyridines
| Methodology | Key Features | Stereoselectivity |
| Photocatalytic Copper-Catalyzed Hydroalkoxylation | Stereodivergent, mild conditions | High selectivity for either (E)- or (Z)-isomers. |
| Nickel-Catalyzed C-H Alkenylation | Direct C-H functionalization | High regio- and stereoselectivity. |
| Rhodium(III)-Catalyzed Cycloaddition | Regioselective synthesis from alkenes and oxime esters | High regioselectivity. |
Interdisciplinary Research Prospects in Synthetic Organic Chemistry
The versatile reactivity of the this compound scaffold positions it at the intersection of various sub-disciplines within synthetic organic chemistry and beyond. Future research is likely to explore its potential in areas such as catalysis, medicinal chemistry, and materials science, fostering interdisciplinary collaborations.
In the realm of catalysis, the pyridine nitrogen can act as a ligand for transition metals, suggesting that this compound could be a precursor to novel chiral ligands for asymmetric catalysis. The stereochemistry of the alkenyl group could play a crucial role in inducing enantioselectivity in catalytic transformations.
From a medicinal chemistry perspective, the pyridine ring is a well-established pharmacophore. researchgate.net The unique substitution pattern of this compound makes it an attractive starting point for the design and synthesis of new drug candidates. Its structural features could be optimized to interact with specific biological targets, leading to the development of novel therapeutics. researchgate.net
In materials science, the incorporation of this compound into polymers or supramolecular assemblies could lead to materials with novel optical, electronic, or self-healing properties. The potential for creating functional materials from pyridine-containing polymers is an active area of research with promising future directions. The continued development of C-H functionalization techniques will further enable the precise modification of the pyridine core, opening up new avenues for creating complex and functional molecules. nih.gov
Q & A
Q. What is the primary molecular target of 2-methyl-6-[(Z)-prop-1-enyl]pyridine, and what experimental approaches confirm its mechanism of action?
Methodological Answer: The compound primarily acts as a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). This is confirmed via:
- Receptor Binding Assays : Competitive displacement studies using radiolabeled ligands (e.g., [³H]MPEP) to quantify binding affinity .
- Functional Antagonism : Measurement of intracellular calcium flux or cAMP levels in HEK293 cells expressing mGluR5, showing inhibition of glutamate-induced signaling .
- Cross-Reactivity Profiling : Screening against NMDA and other glutamate receptor subtypes to confirm selectivity .
Q. What are the standard laboratory synthesis protocols for this compound, and how is purity validated?
Methodological Answer: Synthesis typically involves:
- Sonogashira Coupling : Reaction of 2-methyl-6-bromopyridine with (Z)-prop-1-enylboronic acid under palladium catalysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Validation : Purity is assessed via HPLC (≥98% purity) and structural confirmation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers optimize aqueous solubility of this compound derivatives while retaining mGluR5 antagonism?
Methodological Answer: Strategies include:
- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the pyridine or alkenyl moiety without disrupting the pharmacophore .
- Salt Formation : Hydrochloride salts improve solubility; stability is monitored via pH-dependent solubility assays .
- Co-Solvent Systems : Use of cyclodextrin complexes or PEG-based formulations for in vivo delivery .
Q. How to resolve contradictions between mGluR5 antagonism and NMDA receptor-mediated neuroprotective effects observed in trauma models?
Methodological Answer:
- Dual Receptor Profiling : Employ patch-clamp electrophysiology to quantify NMDA receptor currents in the presence of the compound, confirming weak off-target antagonism .
- Knockout Models : Compare neuroprotection in mGluR5⁻/⁻ vs. wild-type mice to isolate receptor-specific effects .
- Time-Dependent Studies : Monitor temporal NMDA receptor modulation (e.g., via Western blot for GluN1 subunit expression) to distinguish acute vs. chronic interactions .
Q. What are key design considerations for longitudinal studies assessing neuroprotective efficacy in rodent models?
Methodological Answer:
- Dosage Regimen : Optimize using pharmacokinetic profiling (e.g., 2.5–3.2 mg/kg MPEP for 50–80% mGluR5 occupancy; adjust based on target engagement assays) .
- Administration Route : Intraperitoneal injection ensures consistent bioavailability; validate via plasma LC-MS/MS .
- Behavioral Endpoints : Use Morris water maze for cognitive rescue or rotarod tests for motor function, paired with histopathology (e.g., reduced neuronal apoptosis in hippocampus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
